2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H17Cl3N4O2S and its molecular weight is 555.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, making them potential targets for cancer therapy.
Mode of Action
It has been reported to inhibit the kinase activity of ttk and rock ⅰ and rock ⅱ . This inhibition could lead to disruption of the normal cell cycle and migration processes, potentially leading to cell death in cancerous cells.
Pharmacokinetics
It has been described as orally bioavailable , suggesting that it is well absorbed in the gastrointestinal tract and can reach systemic circulation. The impact of these properties on the compound’s bioavailability would need to be further investigated.
Result of Action
The compound has been reported to induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines . These effects are likely a result of the compound’s inhibition of its target kinases, disrupting normal cell division and migration processes.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl3N4O2S/c27-16-6-9-18(10-7-16)33-25(35)24-23(19(13-30-24)15-4-2-1-3-5-15)32-26(33)36-14-22(34)31-21-12-17(28)8-11-20(21)29/h1-13,30H,14H2,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNLVDFMUCMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=CC(=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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